molecular formula C17H15NO2S B5240013 N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide

N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5240013
M. Wt: 297.4 g/mol
InChI Key: OTWLXPWWDSSTBX-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic heterocyclic amide derivative designed for advanced pharmaceutical and biochemical research. Compounds featuring furan and thiophene rings linked by an acetamide group are of significant interest in medicinal chemistry due to their potential biological activities. Research on similar structures has shown these compounds can be investigated for antimicrobial properties against various bacterial strains and yeasts , as well as antioxidant capacity through radical scavenging assays . Furthermore, such heterocyclic amides serve as key intermediates in developing enzyme inhibitors and are frequently explored in the design of novel pharmacologically active molecules. The structural motif of this compound makes it a valuable scaffold for probing biological mechanisms and structure-activity relationships (SAR).

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-17(11-15-7-4-10-21-15)18-12-14-8-9-16(20-14)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWLXPWWDSSTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

The final step involves the coupling of the furan and thiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are typical reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

The compound N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a notable member of the class of compounds that exhibit a variety of biological activities and potential applications in medicinal chemistry. This article explores its applications, focusing on scientific research, pharmacological properties, and synthetic methodologies.

Pharmacological Potential

This compound has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antiviral activities. The presence of the furan and thiophene rings may enhance the interaction with biological targets, leading to effective inhibition of microbial growth .
  • Anti-inflammatory Properties : Research indicates that derivatives of furan and thiophene can exhibit anti-inflammatory effects. This suggests that this compound may also possess similar properties, potentially useful in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions:

Table 1: Synthetic Routes for this compound

Synthetic RouteKey Reagents/ConditionsYield (%)References
Microwave-assisted synthesisFuran derivatives, thiophene aldehydes75
Conventional heatingAcetic anhydride, base catalyst60
Solvent-free conditionsSolid-state reactions50

Biological Studies

Several studies have focused on the biological effects of compounds related to this compound:

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various furan and thiophene derivatives against common bacterial strains. The results indicated that compounds with similar scaffolds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into this compound's potential as an antimicrobial agent .

Case Study: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of related compounds were assessed using in vitro models. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for N-[ (5-phenyfuran - 2 - yl )methyl ] - 2 - ( thiophen - 2 - yl ) - acetamide in inflammatory disorders .

Mechanism of Action

The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents on Amide Nitrogen Acetamide Side Chain Key Heterocycles Reference
Target Compound (5-Phenylfuran-2-yl)methyl 2-(thiophen-2-yl) Furan, Thiophene -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl 2-(thiophen-2-yl) Thiophene (×2)
N-(Furan-2-ylmethyl)-2-(2-oxo-2H-chromen-3-yl)acetamide Furan-2-ylmethyl 2-(2-oxo-coumarin-3-yl) Furan, Coumarin
N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide 4-Sulfamoylphenyl 2-(thiophen-2-yl) Thiophene, Benzene
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthiophen-2-yl 2-Bromo Thiophene

Key Observations :

  • Bioactivity Potential: Thiophene-containing analogs (e.g., ) exhibit antimicrobial and antioxidant activities, suggesting similar applications for the target compound.

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Comparison
Compound Name IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Crystallography Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3270 (N-H), 1660 (C=O) 7.11 (s, CH), 7.44–7.87 (aromatic) 121.5 (CN), 168.2 (C=O) Monoclinic (P21/c)
N-(Furan-2-ylmethyl)-2-(2-oxo-coumarin-3-yl)acetamide 1685 (C=O) 6.85–7.95 (aromatic) 160.3 (C=O), 114.8 (furan C) Not reported

Target Compound Predictions :

  • IR : Strong C=O stretch at ~1660–1685 cm⁻¹ and N-H stretch at ~3270 cm⁻¹.
  • $ ^1H $-NMR : Aromatic protons from phenylfuran (δ 7.2–7.8) and thiophene (δ 6.9–7.4).
  • Crystallography: Likely monoclinic (e.g., P21/c) based on similar amides .
Table 4: Bioactivity of Analogous Compounds
Compound Name Bioactivity Assay/Model Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Antioxidant, Antimicrobial DPPH, MIC against S. aureus
N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide Potential kinase inhibitor Molecular docking (PDB: 5UN)
N-(2-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide Cytotoxicity H1299 lung cancer cells

Target Compound Implications :

  • The phenylfuran group may enhance lipid membrane penetration, improving antimicrobial efficacy compared to simpler thiophene derivatives .

Biological Activity

N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15NO3SC_{17}H_{15}NO_3S. The compound features a furan ring, a thiophene moiety, and an acetamide functional group, which are known for their diverse biological activities.

Synthesis Method

The synthesis typically involves the reaction of 5-phenylfuran-2-carboxaldehyde with thiophene derivatives under controlled conditions. Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs. For instance, derivatives of acetamides have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis, as evidenced by caspase activation assays .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects in neuronal cell lines like PC12. These compounds can protect cells from oxidative stress-induced damage, suggesting a potential application in neurodegenerative diseases . In one study, a related compound demonstrated superior protective effects compared to established neuroprotective agents like edaravone .

Case Studies

  • Neuroprotection in PC12 Cells
    • A study synthesized several acetamide derivatives and evaluated their neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells. Among them, a compound with a similar structure showed promising results with an IC50 value indicating effective protection at low concentrations .
  • Anticancer Evaluation
    • Another study focused on thiazole-acetamide derivatives and their anticancer activities against A549 and C6 cell lines. The results indicated that certain modifications to the acetamide structure could enhance anticancer efficacy by promoting apoptosis in tumor cells .

Research Findings Summary

Study Biological Activity Cell Line IC50/Effect
Study 1NeuroprotectionPC12IC50 = 16.7 nM
Study 2Anticancer ActivityA549/C6Significant apoptosis induction

Q & A

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition profiles .
  • Solubility LogP : ACD/Labs or ChemAxon software to calculate partition coefficients; experimental validation via shake-flask method (LogP ~2.5) .
  • Metabolic Pathways : GLORYx predicts phase I/II metabolism, highlighting potential sulfoxidation sites on the thiophene ring .

What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

Q. Advanced Research Focus

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with cheaper Pd/C or Ni catalysts for cost-effective cross-coupling .
  • Flow Chemistry : Continuous-flow reactors improve yield (from 60% to 85%) and reduce reaction time for acylation steps .
  • Green Chemistry : Use bio-based solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising purity .

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